molecular formula C16H16ClN3O5S B3644463 N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No.: B3644463
M. Wt: 397.8 g/mol
InChI Key: NEZMPUWNOBBXPK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a methylsulfonyl group, and a nitrophenyl group attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common method involves the initial formation of the glycinamide backbone, followed by the introduction of the chlorobenzyl, methylsulfonyl, and nitrophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-nitrophenyl)glycinamide: Similar structure but with a different position of the nitro group.

    N-(2-chlorobenzyl)-N~2~-(ethylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c1-26(24,25)19(13-6-4-7-14(9-13)20(22)23)11-16(21)18-10-12-5-2-3-8-15(12)17/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZMPUWNOBBXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Reactant of Route 6
N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

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